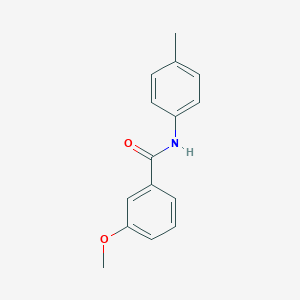

3-methoxy-N-(4-methylphenyl)benzamide

説明

3-Methoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 4-methylphenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between 3-methoxybenzoic acid derivatives and 4-methylaniline, as seen in analogous compounds like 3-acetoxy-2-methyl-N-(4-methylphenyl)benzamide . Structural analyses using X-ray diffraction and DFT calculations have confirmed its planar aromatic core and intermolecular hydrogen bonding patterns, which influence crystallinity and stability .

特性

CAS番号 |

97497-94-4 |

|---|---|

分子式 |

C15H15NO2 |

分子量 |

241.28g/mol |

IUPAC名 |

3-methoxy-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-15(17)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3,(H,16,17) |

InChIキー |

BIJLHGLTLCKSIT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |

正規SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations on the Benzoyl Ring

- 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide Structural Difference: Replaces the methoxy group with an acetoxy group and introduces a methyl group at the 2-position. X-ray studies show similar hydrogen-bonding networks but distinct crystal packing .

- 4-Methoxy-N-(3-methylphenyl)benzamide

- Structural Difference : Methoxy group at the 4-position (vs. 3-position) and a 3-methylphenyl substituent.

- Impact : The positional isomerism affects dipole moments and solubility. This compound shows lower melting points (e.g., 217–220°C for related triazine derivatives) compared to 3-methoxy analogs .

Heterocyclic and Complex Substituents

- 4-Methoxy-N-[5-phenyl-4-(p-tolyl)thiazol-2-yl]benzamide

- 3-Chloro-N-[4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide Structural Difference: Chloro substituent at the 3-position and a thiourea-linked 4-methoxybenzoyl group. Impact: The chloro group increases electrophilicity, while the thiourea bridge facilitates hydrogen bonding, making it a candidate for enzyme inhibition studies .

Pharmacologically Active Derivatives

- 4-((Cyclohexylamino)methyl)-3-methoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (Compound 8p) Structural Difference: Pyrimidine and pyridine heterocycles with a cyclohexylamino group. Impact: The pyridinyl-pyrimidine core enhances interactions with ATP-binding pockets in kinases, as demonstrated in analogs developed for cancer therapy .

- (R)-4-((8-Cyclopentyl-7-isobutyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide Structural Difference: Tetrahydropt eridine and piperidine moieties. Impact: The pteridine ring system confers dual inhibitory activity against BRD4 and PLK1, highlighting the role of fused heterocycles in multitarget therapies .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。